molecular formula C26H32N4OS B10873709 [9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether

[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether

Cat. No.: B10873709
M. Wt: 448.6 g/mol
InChI Key: OMLOYOOBNNKRIT-UHFFFAOYSA-N
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Description

[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene, triazole, and pyrimidine, making it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are introduced through a series of condensation reactions, often involving hydrazine derivatives and formamide.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Ether Formation: The final step involves the formation of the ether linkage through nucleophilic substitution reactions, using appropriate phenol derivatives and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the triazole and pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is studied for its potential use in materials science. Its unique structure may impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of [9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its fused heterocyclic structure, which imparts unique chemical and biological properties. This makes it distinct from other compounds with similar core structures but lacking the specific combination of benzothiophene, triazole, and pyrimidine rings.

Properties

Molecular Formula

C26H32N4OS

Molecular Weight

448.6 g/mol

IUPAC Name

13-tert-butyl-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C26H32N4OS/c1-15(2)18-9-7-16(3)11-20(18)31-13-22-28-24-23-19-10-8-17(26(4,5)6)12-21(19)32-25(23)27-14-30(24)29-22/h7,9,11,14-15,17H,8,10,12-13H2,1-6H3

InChI Key

OMLOYOOBNNKRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C

Origin of Product

United States

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